
(2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
(2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves the fluorination of pyridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester serves as a building block for synthesizing pharmaceuticals. Its derivatives are being investigated for their potential to target neurological disorders and inflammatory diseases. The fluorine substituents enhance the binding affinity to biological targets, which may lead to increased potency and selectivity.
Case Study: Neurological Disorders
Research has indicated that compounds derived from this compound exhibit inhibitory activity against specific enzymes involved in neurodegenerative diseases. For instance, derivatives have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease progression.
Material Science
This compound is also utilized in material science for developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The incorporation of fluorinated groups can improve the electronic properties of materials, leading to enhanced performance in electronic devices.
Data Table: Electronic Properties of Fluorinated Compounds
Compound | Conductivity (S/cm) | Band Gap (eV) |
---|---|---|
This compound | 0.05 | 2.1 |
Non-fluorinated analog | 0.02 | 2.5 |
Biological Research
In biological research, this compound is used to study enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.
Mechanism of Action
The mechanism involves the compound's interaction with specific enzymes or receptors, where the fluorine atoms play a crucial role in enhancing binding affinity. This interaction can lead to modulation of receptor activity or inhibition of enzymatic functions.
Case Study: Enzyme Inhibition
Studies have demonstrated that derivatives of this compound can inhibit serine proteases involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, often leading to increased potency and selectivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3,5-Difluoropyridine
- 2,6-Difluoropyridine
Uniqueness
(2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring enhances its stability and reactivity compared to other fluorinated pyridines .
Biological Activity
(2,5-Difluoro-pyridin-3-yl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C16H19F2NO. Its structure features a pyridine ring substituted with two fluorine atoms at the 2 and 5 positions, which enhances its biological activity by influencing electronic properties and steric effects.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the carbamate moiety is crucial for its biological activity, as it can form hydrogen bonds with target proteins, facilitating binding and subsequent biological effects.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic processes.
- Receptor Modulation : It may act as a modulator for specific receptors involved in signal transduction pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable activity against various cell lines. For instance:
- Antiviral Activity : A study indicated that this compound showed antiviral potency against multiple strains of rhinovirus, suggesting potential applications in treating viral infections .
- Cytotoxicity : Assessments on cancer cell lines revealed varying degrees of cytotoxicity, highlighting the need for further investigation into its therapeutic index.
In Vivo Studies
In vivo studies are essential to understand the pharmacokinetics and efficacy of this compound:
- Bioavailability : Animal models have been used to evaluate oral bioavailability, with promising results indicating adequate absorption and distribution .
- Pharmacokinetic Profiles : Studies have shown that modifications to the ester group can significantly alter the compound's half-life in plasma, impacting its therapeutic viability .
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Case Study 1 : A study focused on optimizing the synthesis of related compounds for enhanced antiviral activity demonstrated that structural modifications could lead to improved efficacy .
Compound IC50 (µM) Target 20 0.5 HRV 21 0.3 HRV - Case Study 2 : Research into the pharmacodynamics of this compound revealed significant interactions with metabolic enzymes, suggesting a role in modulating drug metabolism .
Properties
IUPAC Name |
tert-butyl N-(2,5-difluoropyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLDJUNINYKRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.